molecular formula C13H18N2O2 B7512549 N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide

N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide

Cat. No. B7512549
M. Wt: 234.29 g/mol
InChI Key: HLWLTBFXTCGYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DMXAA was first synthesized in the early 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Mechanism of Action

The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are known to have antitumor effects. DMXAA has also been shown to induce tumor necrosis by disrupting the blood supply to tumors, which can lead to tumor cell death.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. In preclinical studies, DMXAA has been shown to increase the production of cytokines, such as TNF-α and IFN-α. DMXAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DMXAA has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of DMXAA as an anticancer agent is its ability to induce tumor necrosis, which can lead to tumor cell death. DMXAA has also been shown to have synergistic effects when used in combination with other anticancer agents, which can enhance its effectiveness. However, there are also limitations to the use of DMXAA in lab experiments. One limitation is that DMXAA has been shown to have variable efficacy in different tumor types, which can make it difficult to predict its effectiveness in clinical trials. In addition, DMXAA has been shown to have toxic effects on normal cells, which can limit its use in patients.

Future Directions

There are several future directions for the study of DMXAA as an anticancer agent. One direction is to investigate the use of DMXAA in combination with other anticancer agents, such as immune checkpoint inhibitors, which can enhance its effectiveness. Another direction is to investigate the use of DMXAA in combination with radiation therapy, which can enhance its tumor-killing effects. Finally, future studies should focus on identifying biomarkers that can predict the effectiveness of DMXAA in different tumor types, which can help to personalize treatment for cancer patients.

Synthesis Methods

DMXAA is synthesized through a multistep process that involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with dimethylamine to form the corresponding amide, which is subsequently oxidized with potassium permanganate to yield DMXAA.

Scientific Research Applications

DMXAA has been studied extensively for its potential as an anticancer agent. In preclinical studies, DMXAA has been shown to have potent antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer cells. DMXAA has also been shown to have synergistic effects when used in combination with other anticancer agents, such as cisplatin and paclitaxel.

properties

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-5-10(2)7-11(6-9)13(17)14-8-12(16)15(3)4/h5-7H,8H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWLTBFXTCGYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.